molecular formula C12H17NO3S B2434685 N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)methanesulfonamide CAS No. 2034445-41-3

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)methanesulfonamide

Cat. No.: B2434685
CAS No.: 2034445-41-3
M. Wt: 255.33
InChI Key: WBAPXAZOKCVAAS-UHFFFAOYSA-N
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Description

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)methanesulfonamide is a synthetic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a methanesulfonamide group attached to a 2-methoxy-2,3-dihydro-1H-inden-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)methanesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. Large-scale production typically employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

    Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)amine: A precursor in the synthesis of the target compound.

    Methanesulfonamide: A simpler sulfonamide with similar functional groups.

    2-methoxy-2,3-dihydro-1H-indene: The core structure of the target compound.

Uniqueness

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)methanesulfonamide is unique due to the presence of both the methanesulfonamide group and the 2-methoxy-2,3-dihydro-1H-inden-2-yl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-16-12(9-13-17(2,14)15)7-10-5-3-4-6-11(10)8-12/h3-6,13H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAPXAZOKCVAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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